

Europine and Related Pyrrolizidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Europine	
Cat. No.:	B191236	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of **europine** and its related pyrrolizidine alkaloids (PAs). The document covers the core aspects of their chemistry, biosynthesis, metabolism, and toxicity, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product toxicology.

Introduction to Europine and Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide as a defense mechanism against herbivores.[1][2] It is estimated that approximately 3% of the world's flowering plants contain these alkaloids.[3] **Europine** is a specific type of pyrrolizidine alkaloid belonging to the heliotridine-type, characterized by a 1,2-unsaturated necine base esterified with a necic acid. This structural feature is a key determinant of its toxicity.[4] **Europine** and its N-oxide are predominantly found in plants of the Heliotropium genus, which are known contaminants of livestock feed and, occasionally, human food supplies.[5][6][7][8]

The toxicity of PAs, including **europine**, is a significant concern for human and animal health. [3] Chronic exposure can lead to severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS), as well as carcinogenesis.[9] The toxic effects are not caused



by the alkaloids in their native form but by their metabolic activation in the liver to highly reactive pyrrolic esters.[3]

Chemical and Physical Properties

Europine is a monoester pyrrolizidine alkaloid. Its chemical structure and properties are summarized below.

Property	Value
Chemical Formula	C16H27NO6
Molecular Weight	329.39 g/mol
IUPAC Name	[(1S,7aR)-1-hydroxy-2,3,5,7a- tetrahydropyrrolizin-7-yl]methyl (2R)-2,3- dihydroxy-2-[(1S)-1-methoxyethyl]-3- methylbutanoate
CAS Number	570-19-4

Europine often co-exists with its oxidized form, **europine** N-oxide.[10] The N-oxides are generally considered less toxic than their corresponding tertiary amine counterparts but can be converted back to the toxic form in the gut.[4]

Property	Europine N-oxide
Chemical Formula	C16H27NO7
Molecular Weight	345.39 g/mol
CAS Number	65582-53-8
GHS Hazard Statement	H302: Harmful if swallowed[11]

Quantitative Data Toxicity Data



Specific oral LD50 values for **europine** in rodents are not readily available in the public domain. The Material Safety Data Sheet for **europine** N-oxide explicitly states "NO DATA AVAILABLE" for oral LD50.[10] However, the toxicity of PAs is well-documented, and they are generally classified based on their potential to cause harm. The GHS classification for **europine** N-oxide as "Acute Tox. 4" indicates that it is considered harmful if swallowed.[11] For context, the acute oral LD50 of other PAs, such as riddelliine, has been determined to be 237 µg/kg body weight/day in rats, which is used as a reference point for risk assessment by agencies like the European Food Safety Authority (EFSA).[12]

Concentration in Heliotropium Species

Europine and its N-oxide are major alkaloid constituents of various Heliotropium species. The concentrations can vary significantly depending on the plant part, geographical location, and season.[5][6][7][8]

Plant Species	Plant Part	Europine Concentrati on (% of total PAs)	Europine Noxide Concentration (% of total PAs)	Total PA Content (% dry weight)	Reference
Heliotropium europaeum	Aerial parts	38 - 43%	Predominant form	0.5 - >2.2%	[5]
Heliotropium europaeum	Seeds	Present (not quantified)	92.86% of total PAs	0.28%	[8]
Heliotropium rotundifolium	All tissues	Not specified	60 - 83%	0.5 - 5%	[6]
Heliotropium suaveolens	All tissues	Not specified	43 - 57%	0.5 - 5%	[6]

Experimental Protocols Extraction and Quantification of Europine from Plant Material



This protocol provides a general method for the extraction and quantification of **europine** and other PAs from plant matrices, adapted from established methodologies.[5][7]

- 1. Sample Preparation:
- Dry the plant material at 40°C and grind to a fine powder.
- 2. Extraction:
- Weigh 2.0 g of the powdered plant material into a centrifuge tube.
- Add 20 mL of 0.05 M sulfuric acid.
- Sonicate for 15 minutes at room temperature.
- Centrifuge at 3800 x g for 10 minutes.
- · Collect the supernatant.
- Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.
- Combine the supernatants.
- 3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Neutralize an aliquot of the acidic extract with an ammonia solution.
- Load 10 mL of the neutralized extract onto the SPE cartridge.
- Wash the cartridge with 2 x 5 mL of water.
- Dry the cartridge under vacuum for 5-10 minutes.
- Elute the PAs with 2 x 5 mL of methanol.
- 4. Sample Reconstitution:



- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
- 5. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient to separate the analytes of interest.
- Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for europine and europine N-oxide.
- Quantification: Use a matrix-matched calibration curve with certified reference standards.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol describes a common method to assess the cytotoxicity of PAs like **europine** in cell culture.[13][14][15][16]

- 1. Cell Culture:
- Seed a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 5,000-20,000 cells/well.
- Incubate overnight to allow for cell attachment.
- 2. Compound Treatment:
- Prepare a stock solution of **europine** in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the europine stock solution in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).



- Replace the medium in the wells with the medium containing the different concentrations of europine. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).
- Incubate for a defined period (e.g., 24, 48, or 72 hours).
- 3. Neutral Red Uptake:
- After the incubation period, remove the treatment medium.
- Add 100 μL of a pre-warmed medium containing neutral red (e.g., 50 μg/mL) to each well.
- Incubate for 2-3 hours to allow the viable cells to take up the dye into their lysosomes.
- 4. Dye Extraction and Quantification:
- Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).
- Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.
- Shake the plate for 10 minutes to ensure complete solubilization of the dye.
- Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
- 5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the logarithm of the europine concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Biological Pathways and Mechanisms of Toxicity

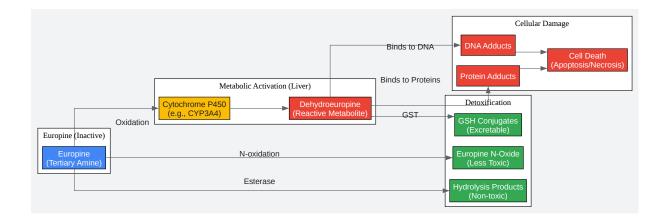
The hepatotoxicity of **europine** and other PAs is a complex process initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. This leads to the formation of



highly reactive pyrrolic esters that can bind to cellular macromolecules, including DNA and proteins, causing cellular damage, cell cycle arrest, and apoptosis.[3]

Metabolic Activation of Europine

The metabolic activation of **europine** is a critical step in its toxic cascade. The following diagram illustrates the general pathway for the bioactivation and detoxification of pyrrolizidine alkaloids.



Click to download full resolution via product page

Metabolic activation and detoxification of europine.

Signaling Pathways in Europine-Induced Hepatotoxicity

While specific signaling pathways for **europine** are not extensively detailed, the general mechanisms of PA-induced hepatotoxicity involve the activation of stress-activated protein

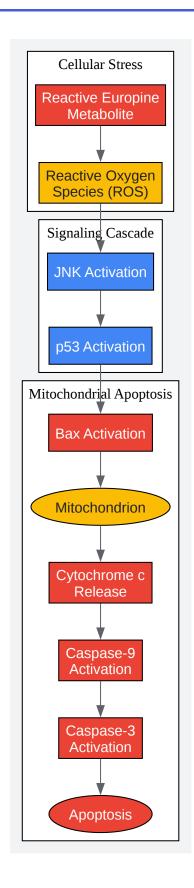


Foundational & Exploratory

Check Availability & Pricing

kinases and the induction of the mitochondrial apoptosis pathway. The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in response to cellular stress caused by reactive metabolites.[17]





Click to download full resolution via product page

Europine-induced hepatotoxicity signaling pathway.



Conclusion

Europine and related pyrrolizidine alkaloids represent a significant toxicological concern due to their potential for causing severe liver damage and cancer. This technical guide has provided a consolidated overview of the current knowledge on **europine**, including its chemical properties, quantitative data on its occurrence, and detailed experimental protocols for its analysis and the assessment of its cytotoxicity. The visualized metabolic and signaling pathways offer a framework for understanding its mechanism of action. While specific quantitative toxicity data for **europine** remains a knowledge gap, the information presented here, in the context of the broader class of pyrrolizidine alkaloids, provides a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the specific toxicokinetics and toxicodynamics of **europine** to better assess its risk to human and animal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Oleuropein induced apoptosis in HeLa cells via a mitochondrial apoptotic cascade associated with activation of the c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of toxicity of important food-borne phytotoxins PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondria-mediated apoptosis was induced by oleuropein in H1299 cells involving activation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Risk Assessment of Three Native Heliotropium Species in Israel PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]







- 8. researchgate.net [researchgate.net]
- 9. download.basf.com [download.basf.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Europine N-oxide | C16H27NO7 | CID 323256 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.greenbook.net [assets.greenbook.net]
- 13. assaygenie.com [assaygenie.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. iivs.org [iivs.org]
- 16. re-place.be [re-place.be]
- 17. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Europine and Related Pyrrolizidine Alkaloids: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b191236#review-of-europine-and-related-pyrrolizidine-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com